molecular formula C13H18O3 B1312667 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol CAS No. 217433-37-9

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol

Cat. No.: B1312667
CAS No.: 217433-37-9
M. Wt: 222.28 g/mol
InChI Key: VOCBXMPWJAQCQY-UHFFFAOYSA-N
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Description

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is commonly used as a building block in organic synthesis due to its unique structure, which includes a tetrahydropyran ring and a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol typically involves the protection of benzyl alcohol using tetrahydropyran. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether . This reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be easily removed under acidic conditions, revealing the free alcohol group for further reactions. This property makes it a valuable tool in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.

    2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.

Uniqueness

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is unique due to its dual functionality as both a protecting group and a reactive intermediate. This dual functionality allows for greater flexibility in synthetic routes and the ability to perform selective reactions on complex molecules.

Properties

IUPAC Name

[2-(oxan-2-yloxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCBXMPWJAQCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463024
Record name (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217433-37-9
Record name (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1,2-benzenedimethanol (5 g, 36.19 mmol) in toluene/2,3-dihydropyran (206 ml/11 ml) at 30° C. was added 3.62 g Dowex (50WX2-100). The reaction stirred at 30° C. for 5 hours. The mixture was filtered to remove Dowex, then concentrated in vacuo and put on vacuum pump overnight w/stirring to remove 2,3-dihydropyran. The crude reaction product was purified by normal phase chromatography (20% EtOAc/hexanes—25% -30%) to give a clear liquid (5.72 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
toluene 2,3-dihydropyran
Quantity
206 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 50WX2-100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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